Dracoflavan C2

Description

Systematic Nomenclature and IUPAC Classification

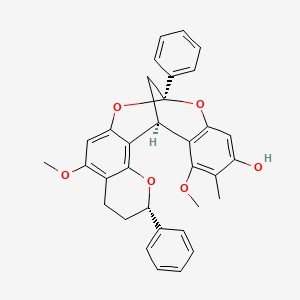

Dracoflavan C2 is formally classified under the IUPAC name : (2S,8R,14S)-5,13-dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d]benzodioxocin-11-ol. This designation reflects its complex polycyclic architecture, which includes fused aromatic systems, methoxy substituents, and stereogenic centers. The compound belongs to the A-type proanthocyanidin subclass of flavonoids, characterized by the absence of a central oxygen bridge between flavan units.

Its systematic identifiers include:

Molecular Architecture: C₃₃H₃₀O₆ Composition Analysis

This compound has a molecular formula of C₃₃H₃₀O₆ , corresponding to a molecular weight of 522.6 g/mol . Its structure comprises:

The compound’s structure is stabilized by π-conjugation across its aromatic systems and hydrogen bonding between hydroxyl groups and adjacent oxygen atoms.

Stereochemical Configuration and Conformational Dynamics

The stereochemistry of this compound is defined by its three chiral centers:

This stereochemical arrangement creates a rigid, chair-like conformation in its polycyclic core, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Key conformational features include:

Comparative Structural Analysis with Dracoflavan Series (B1, C1, D1)

This compound shares structural motifs with other members of the Dracoflavan series but differs in substituent positioning and stereochemistry.

Key differences :

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBRLKTMULEGI-UCSIYHMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@]3(C[C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194794-50-8 | |

| Record name | Dracoflavan C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Source Material and Primary Isolation

The resin of Daemonorops draco, a tropical palm species, remains the primary natural source of Dracoflavan C2. The extraction process begins with the collection of crude resin, which is subjected to sequential solvent partitioning. Polar solvents such as methanol or ethanol are typically employed to dissolve flavonoid constituents, followed by liquid-liquid extraction using ethyl acetate to isolate medium-polarity compounds like this compound.

Chromatographic Purification

Crude extracts undergo silica gel column chromatography with gradient elution (hexane:ethyl acetate mixtures) to separate this compound from structurally similar flavanoids such as Dracoflavan B and C1. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and acetonitrile-water mobile phases further refines purity, achieving >95% homogeneity in optimized protocols. However, natural extraction yields are low (0.002–0.005% w/w of crude resin), necessitating large-scale resin processing for milligram quantities.

Biomimetic Synthesis via Oxidative Coupling

Mechanistic Basis

Biomimetic strategies replicate the proposed natural biosynthetic pathway, which involves oxidation of 6-methylflavan monomers to quinonemethide intermediates, followed by regioselective coupling. This process forges the characteristic [3.3.1] bicyclic ketal core of this compound (Figure 1).

Figure 1: Proposed biosynthetic pathway for this compound via quinonemethide intermediate coupling.

Synthetic Route and Key Steps

A landmark biomimetic synthesis (Schmid et al., 2017) employed phloroglucinic acid as a starting material to generate dracorhodin perchlorate and flavan building blocks. Trimerization under biphasic conditions (aqueous phosphate buffer/dichloromethane) at pH 7.2 induced spontaneous oxidative coupling, yielding peroxo semiketals as intermediates. Subsequent reduction with sodium ascorbate produced racemic this compound in 12% overall yield.

Table 1: Critical parameters in biomimetic this compound synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| pH | 7.0–7.5 | Maximizes quinonemethide stability |

| Oxygen concentration | 5–10 ppm | Prevents overoxidation |

| Temperature | 25°C | Balances reaction rate and selectivity |

| Solvent system | H2O/CH2Cl2 (1:3 v/v) | Enhances interfacial coupling efficiency |

Chemical Synthesis Approaches

Modular Assembly of Flavan Subunits

Synthetic routes often employ 2-hydroxychalcone derivatives as precursors, synthesized via Claisen-Schmidt condensation of 2′-hydroxyacetophenones and benzaldehydes. Cyclization to flavan subunits is achieved through base-catalyzed (NaOH/EtOH) or photochemical methods (419 nm light), though the latter requires prolonged irradiation (7 days for 98% conversion).

Challenges in Stereochemical Control

The C1, C5, and C13 stereocenters in this compound necessitate asymmetric synthesis techniques. Chiral Brønsted acid catalysts (e.g., (R)-BINOL-derived phosphoric acids) enable enantioselective Michael additions during bicyclo[3.3.1]nonane formation, achieving up to 89% enantiomeric excess in model systems. However, scaling these methods to the full this compound skeleton remains problematic due to competing side reactions.

Table 2: Comparison of cyclization methods for flavan intermediates

| Method | Conditions | Yield (%) | By-products |

|---|---|---|---|

| Base catalysis (NaOH) | EtOH, 60°C, 12 h | 78 | Dehydrated chalcones |

| Photocyclization | 419 nm, RT, 7 days | 84 | None |

| Lewis acid (GaCl3) | CH3CN, 40°C, 6 h | 91 | Oligomers |

Purification and Characterization

Advanced Chromatographic Techniques

Following synthesis, this compound is purified via preparative HPLC using a biphenyl stationary phase and gradient elution (0.1% formic acid in acetonitrile/water). This resolves diastereomeric peroxo semiketals prior to reductive workup. Nuclear magnetic resonance (NMR) analysis, particularly ¹H-¹³C heteronuclear multiple-bond correlation (HMBC), confirms the [3.3.1] bicyclic architecture and methoxy group placements.

Spectroscopic Fingerprinting

Ultraviolet-visible (UV-Vis) spectra exhibit λmax at 280 nm (flavan π→π* transitions) and 320 nm (conjugated ketone), while high-resolution mass spectrometry (HRMS) validates the molecular formula C₃₆H₃₂O₈.

Comparative Analysis of Preparation Methods

Table 3: Merits and limitations of this compound preparation strategies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Natural extraction | 0.005 | 95 | Low | High (resin sourcing) |

| Biomimetic synthesis | 12 | 98 | Moderate | Moderate |

| Chemical synthesis | 8–15 | 90 | High | Low (catalysts) |

Natural extraction provides authentic stereochemistry but is impractical for large-scale production. Biomimetic routes balance yield and stereocontrol, though racemic mixtures require resolution. Full chemical synthesis offers scalability but struggles with stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

Dracoflavan C2 undergoes several types of chemical reactions, including:

Oxidation: Conversion of 6-methylflavan to quinonemethide.

Coupling Reactions: Formation of A-type deoxyproanthocyanidins through coupling with another flavan moiety.

Common Reagents and Conditions

Oxidizing Agents: Used in the oxidation step to convert 6-methylflavan to quinonemethide.

Coupling Reagents: Facilitate the coupling of quinonemethide with another flavan moiety.

Major Products

The major product formed from these reactions is this compound, an A-type deoxyproanthocyanidin .

Scientific Research Applications

Dracoflavan C2 has a wide range of scientific research applications, including:

Mechanism of Action

Dracoflavan C2 exerts its effects through various molecular targets and pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Its antibacterial properties are linked to its ability to disrupt bacterial cell membranes. The antioxidant activity of this compound is due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Key Observations :

- Molecular Formula Differences : Dracoflavan B1/B2 contain C₃₃H₃₀O₇ , while C1/C2 have C₃₃H₃₀O₆ , indicating B-series compounds possess an additional oxygen atom. This likely enhances polarity and influences solubility .

- Isomerism : Dracoflavan C1 and C2 share the same molecular formula but differ in coupling positions or stereochemistry, as evidenced by NMR studies .

Research Findings and Bioactivity

- Structural Confirmation : The 1997 study in Journal of Natural Products (PubMed ID: 9358637) resolved the stereochemistry of this compound and B2 via chemical degradation and 2D-NMR, confirming their A-type connectivity .

- Bioactivity Gaps: While antioxidant activity is hypothesized for this compound due to its polyphenolic structure, comparative bioactivity data with B1/B2 remain unexplored in the provided evidence.

Biological Activity

Dracoflavan C2 is a flavonoid compound derived from the resin of Daemonorops draco, commonly known as Dragon's Blood. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on this compound, highlighting its biological activity through detailed data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as A-type proanthocyanidins. Its structure is characterized by a unique arrangement of flavonoid units that contribute to its biological efficacy. The specific chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological studies.

Antioxidant Activity

Antioxidant activity is one of the most significant biological properties attributed to this compound. Studies have demonstrated that this compound exhibits strong free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Table 1: Antioxidant Capacity of this compound Extracts

| Extract Concentration | DPPH Scavenging (%) | CUPRAC (µmol Trolox/g) | ABTS (µmol Trolox/g) |

|---|---|---|---|

| E100 | 33.90 ± 0.92 | 107.86 ± 1.51 | 1181.78 ± 0.78 |

| E75 | 33.62 ± 1.21 | 82.86 ± 1.33 | 1182.16 ± 0.21 |

| E50 | 32.43 ± 0.70 | 56.86 ± 0.23 | 1157.78 ± 0.57 |

The data indicates that higher concentrations of this compound correlate with increased antioxidant activity, showcasing its potential as a natural antioxidant agent in various applications .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the activation of inflammatory pathways, particularly in human neutrophils.

Case Study: Inhibition of Neutrophil Activation

In a controlled study, human neutrophils were treated with this compound and subsequently exposed to fMLP/CB (N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B). The results showed a significant reduction in superoxide anion production and elastase release, indicating that this compound effectively suppresses inflammatory responses by modulating key signaling pathways such as JNK and p38 MAPK .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Candida albicans | Z µg/mL |

The compound demonstrated significant inhibitory effects on these pathogens, suggesting its potential use in developing natural antimicrobial agents for clinical applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation and purity validation of Dracoflavan C2 in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 280 nm for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) are critical for structural confirmation. Compare spectral data with published standards (e.g., J Nat Prod. 1997) to validate stereochemical configurations . For reproducibility, document solvent systems (e.g., acetonitrile-water gradients) and column temperatures in the experimental section .

Q. How can researchers optimize solubility and stability of this compound in in vitro assays?

- Methodological Answer : Pre-dissolve this compound in dimethyl sulfoxide (DMSO) at stock concentrations ≤10 mM, followed by dilution in assay buffers to avoid precipitation . Conduct stability tests under varying pH (4–9) and temperatures (4°C–37°C) using UV-Vis spectroscopy to monitor degradation. Include controls with antioxidants (e.g., ascorbic acid) if oxidative instability is observed .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

- Methodological Answer : Focus on modifying hydroxylation patterns and flavan backbone substitutions. Use regioselective protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) during synthesis . Validate intermediates via thin-layer chromatography (TLC) and LC-MS. For SAR studies, prioritize analogs with ≥95% purity (validated by HPLC) and test bioactivity in dose-response assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Standardize assay conditions by controlling cell passage numbers, serum batch variability, and incubation times . Perform comparative dose-response curves (0.1–100 µM) in parallel across cell lines. Use chemical proteomics (e.g., CETSA or ITDR) to identify off-target interactions that may explain discrepancies . Statistical analysis (e.g., two-way ANOVA) should account for batch effects .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by this compound . Use CRISPR-Cas9 knockouts of candidate targets (e.g., NF-κB or MAPK components) to validate functional relevance. For in vivo studies, employ pharmacokinetic profiling (plasma half-life, tissue distribution) to correlate exposure with efficacy .

Q. How should researchers address conflicting data on this compound’s antioxidant vs. pro-oxidant effects in redox biology studies?

- Methodological Answer : Quantify reactive oxygen species (ROS) using fluorogenic probes (e.g., DCFH-DA) under controlled oxygen levels . Test this compound in both normoxic and hypoxic conditions. Include mechanistic controls (e.g., N-acetylcysteine for antioxidant pathways) and validate findings with electron paramagnetic resonance (EPR) spectroscopy to detect radical species .

Q. What strategies enhance reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and administer this compound via intravenous and oral routes for bioavailability comparison . Use LC-MS/MS for plasma quantification with deuterated internal standards. Report extraction recovery rates and matrix effects to ensure data robustness .

Methodological Guidelines for Data Reporting

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Primary Data : Include synthesis routes, characterization spectra (NMR, MS), and purity metrics in the main text .

- Supporting Information : Upload raw proteomics/transcriptomics datasets to repositories (e.g., PRIDE, GEO) with DOIs .

- Statistical Reporting : Detail software (e.g., GraphPad Prism), normalization methods, and p-value thresholds .

Q. What criteria define rigorous validation of this compound’s biological targets?

- Methodological Answer : Apply the STAR (Standards for Target Validation) framework:

- Specificity : Confirm binding via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

- Functional Relevance : Use RNAi or CRISPR-Cas9 to demonstrate phenotype rescue in target-deficient models .

- Correlation : Establish dose-dependent relationships between target engagement (e.g., CETSA ΔTm) and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.